molecular formula C18H23N3O4 B2893575 4-(1-(3-(Dimethylamino)benzoyl)piperidin-4-yl)morpholine-3,5-dione CAS No. 2034467-03-1

4-(1-(3-(Dimethylamino)benzoyl)piperidin-4-yl)morpholine-3,5-dione

Cat. No.: B2893575
CAS No.: 2034467-03-1
M. Wt: 345.399
InChI Key: XRRJMULOMFFXGS-UHFFFAOYSA-N
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Description

4-(1-(3-(Dimethylamino)benzoyl)piperidin-4-yl)morpholine-3,5-dione is a useful research compound. Its molecular formula is C18H23N3O4 and its molecular weight is 345.399. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is the NLRP3 . NLRP3 expression is induced following the stimulation by danger-associated molecular patterns (DAMPs) or pathogen-associated molecular patterns (PAMPs) of Toll-like receptors (TLRs), such as TLR4 receptors, or cytokine receptors, such as TNF receptor .

Mode of Action

The compound interacts with its targets through a series of intramolecular and intermolecular reactions . These interactions lead to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Biochemical Pathways

The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . This pathway is crucial for promoting cell proliferation and survival . The compound acts as an ATP-competitive inhibitor, showing selectivity for inhibition of PKB over the closely related kinase PKA .

Pharmacokinetics

It is known that the compound can be rapidly conjugated with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . This makes it amenable for linker attachment via reductive amination, and a basic building block for making protein degrader library .

Result of Action

The compound has been shown to prevent DNBS-induced colitis in vivo after oral administration in mice at both 50 and 25 mg/kg . This suggests that the compound has a significant effect at the molecular and cellular levels.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the stimulation of Toll-like receptors (TLRs) or cytokine receptors by danger-associated molecular patterns (DAMPs) or pathogen-associated molecular patterns (PAMPs) can induce the expression of NLRP3, the primary target of the compound .

Biological Activity

The compound 4-(1-(3-(dimethylamino)benzoyl)piperidin-4-yl)morpholine-3,5-dione , with the CAS number 2034467-03-1 , is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H23N3O4C_{18}H_{23}N_{3}O_{4} with a molecular weight of 345.4 g/mol . The structure consists of a morpholine ring attached to a piperidine moiety, which is further substituted with a dimethylamino-benzoyl group. This structural complexity may contribute to its diverse biological activities.

Research indicates that compounds similar to this compound often exhibit multiple mechanisms of action, including:

  • Enzyme Inhibition : Some studies suggest that morpholine derivatives can act as inhibitors for enzymes such as dipeptidyl peptidase IV (DPP-IV), which plays a critical role in glucose metabolism and is a target for diabetes treatment .
  • Antidiabetic Activity : The compound's structure suggests potential antidiabetic properties, possibly through modulation of glucagon-like peptide-1 receptors (GLP-1R), which are involved in insulin secretion and glucose homeostasis .
  • Antimicrobial Activity : Preliminary investigations have shown that similar piperidine and morpholine derivatives possess antibacterial and antifungal properties, indicating a potential for use in treating infections .

Biological Activity Studies

A summary of relevant studies is presented below:

Study ReferenceBiological ActivityFindings
Khan et al. (2024)AntidiabeticIdentified compounds with significant α-glucosidase inhibitory activity .
MDPI Review (2024)DPP-IV InhibitionNovel DPP-IV inhibitors showed blood glucose-lowering effects in vivo .
Chemical Source (2024)AntimicrobialMorpholine derivatives demonstrated antibacterial activity against various pathogens .

Case Studies

Several case studies have highlighted the biological activity of compounds structurally related to this compound:

  • Antidiabetic Effects : In vivo studies demonstrated that morpholine derivatives improved glucose tolerance in diabetic models by enhancing insulin secretion and reducing blood glucose levels. These findings suggest that compounds like this compound could be promising candidates for diabetes management.
  • Antimicrobial Studies : A comparative analysis of various piperidine derivatives revealed that modifications at specific positions on the benzoyl group significantly influenced their antibacterial efficacy against Gram-positive and Gram-negative bacteria. This indicates the potential for developing new antibiotics based on this compound's structure.

Properties

IUPAC Name

4-[1-[3-(dimethylamino)benzoyl]piperidin-4-yl]morpholine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4/c1-19(2)15-5-3-4-13(10-15)18(24)20-8-6-14(7-9-20)21-16(22)11-25-12-17(21)23/h3-5,10,14H,6-9,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRRJMULOMFFXGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)N2CCC(CC2)N3C(=O)COCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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